Cas no 56026-52-9 (Methyl 4-oxopiperidine-3-carboxylate hydrochloride)
Methyl 4-oxopiperidine-3-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-oxopiperidine-3-carboxylate hydrochloride
- METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE, 97
- Methyl4-oxo-3-piperidinecarboxylateHCl
- Methyl 4-piperidone-3-carboxylate
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- methyl 4-oxopiperidine-3-carboxylate
- 3-Carbomethoxy-4-piperidone hydrochloride
- Methyl 4-piperidone-3-carboxylate.
- 3-(Methoxycarbonyl)piperidin-4-one
- 4-Oxopiperidine-3-carboxylic acid methyl ester
- Methyl 4-oxo-3-piperidinecarboxylate
- J-522387
- A830893
- AC-7306
- Methyl 4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1)
- FT-0641352
- 3-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride
- 4-Oxopiperidine-3-carboxylic Acid Methyl Ester Hydrochloride
- NMAACQILAGCQPR-UHFFFAOYSA-N
- Ethyl1H-1,2,4-triazol-5-ylacetate
- AKOS015848538
- EINECS 275-526-9
- NS00061947
- DTXSID00991924
- 4-oxo-3-piperidinecarboxylic acid methyl ester hydrochloride
- methyl4-oxo-3-piperidinecarboxylatehydrochlori
- 3-methoxycarbonyl 4-piperidone HCl
- methyl-4-oxo-3-piperidine carboxylate hydrochloride
- methyl 4-oxo-3-piperdinecarboxylate hydrochloride
- M2852
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride, 97%
- 3-Piperidinecarboxylicacid, 4-oxo-, methyl ester
- EN300-748954
- Methyl 4-oxopiperidine-3-carboxylate HCl
- DS-14374
- 3-Methoxycarbonyl-4-piperidone hydrochloride
- SB38424
- methyl-4-oxo-3-piperidine carboxylate HCl
- Q-102136
- SY005609
- FT-0659946
- Methyl 4-oxo-3-piperidinecarboxylate hydrochlorid
- 71486-53-8
- A9356
- 56026-52-9
- Methyl 4-oxo-3-piperidine-carboylate hydrochloride
- Methyl 4-oxopiperidine-3-carboxylate xhydrochloride
- methyl 4-oxopiperidine-3-carboxylate;hydrochloride
- AM20100676
- 4-Oxo-piperidin-3-carboxylic acid methyl ester hydrochloride
- 4-Oxo-piperidine-3-carboxylic acid methyl ester hydrochloride
- MFCD00012769
- SCHEMBL653032
- methyl-4-oxo-3-piperdine carboxylate HCl
- Methyl 4-oxopiperidine-3-carboxylate hydrochloride;3-Piperidinecarboxylic acid, 4-oxo-, methyl ester, hydrochloride
- DB-012283
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- Inchi: 1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H
- InChI Key: NMAACQILAGCQPR-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCNCC1C(=O)OC
Computed Properties
- Exact Mass: 193.05100
- Monoisotopic Mass: 193.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: -0.6
- Topological Polar Surface Area: 60
Experimental Properties
- Color/Form: Not available
- Melting Point: 177 ºC
- Boiling Point: 249.4ºC at 760 mmHg
- Flash Point: 104.6ºC
- PSA: 55.40000
- LogP: 0.46880
- Solubility: Not available
Methyl 4-oxopiperidine-3-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M858947-1g |
Methyl 4-oxopiperidine-3-carboxylate Hydrochloride |
56026-52-9 | ≥97% | 1g |
61.20 | 2021-05-17 | |
| TRC | M633113-5g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 5g |
$ 70.00 | 2022-06-03 | ||
| TRC | M633113-10g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 10g |
$ 95.00 | 2022-06-03 | ||
| TRC | M633113-50g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 50g |
$ 365.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77270-5g |
Methyl4-oxopiperidine-3-carboxylatexhydrochloride |
56026-52-9 | 5g |
¥912.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M77270-1g |
Methyl4-oxopiperidine-3-carboxylatexhydrochloride |
56026-52-9 | 1g |
¥302.0 | 2021-09-08 | ||
| Chemenu | CM363300-10g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 95%+ | 10g |
$56 | 2022-08-31 | |
| Chemenu | CM363300-25g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 95%+ | 25g |
$112 | 2022-08-31 | |
| Chemenu | CM363300-100g |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride |
56026-52-9 | 95%+ | 100g |
$282 | 2022-08-31 | |
| Crysdot LLC | CD11373394-10g |
Methyl 4-oxopiperidine-3-carboxylate xhydrochloride |
56026-52-9 | 95+% | 10g |
$42 | 2024-07-18 |
Methyl 4-oxopiperidine-3-carboxylate hydrochloride Suppliers
Methyl 4-oxopiperidine-3-carboxylate hydrochloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Methyl 4-oxopiperidine-3-carboxylate hydrochloride
Methyl 4-oxopiperidine-3-carboxylate Hydrochloride: An Overview of Its Properties and Applications
Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS No. 56026-52-9) is a versatile compound with significant applications in the fields of medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structural features, which include a piperidine ring with a ketone and carboxylate functional groups, making it an attractive candidate for various chemical transformations and biological studies.
The chemical structure of methyl 4-oxopiperidine-3-carboxylate hydrochloride can be represented as follows: C8H13NO3·HCl. The presence of the piperidine ring provides a flexible and reactive scaffold, while the ketone and carboxylate groups offer multiple points for functionalization. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
In recent years, methyl 4-oxopiperidine-3-carboxylate hydrochloride has gained attention due to its potential in the synthesis of bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. One notable example is its use in the synthesis of piperidinyl ketones, which have been reported to have potent anti-inflammatory effects in preclinical models.
The synthesis of methyl 4-oxopiperidine-3-carboxylate hydrochloride typically involves multi-step processes that include the formation of the piperidine ring and subsequent functional group modifications. A common synthetic route involves the reaction of 4-piperidone with methyl chloroacetate, followed by hydrolysis and acidification to form the hydrochloride salt. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of its physical properties, methyl 4-oxopiperidine-3-carboxylate hydrochloride is a white crystalline solid with a melting point ranging from 180 to 185°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
The biological activity of methyl 4-oxopiperidine-3-carboxylate hydrochloride has been extensively studied in various in vitro and in vivo models. Research has shown that this compound can modulate key signaling pathways involved in inflammation and cancer progression. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses. Additionally, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for drug discovery.
In the context of drug development, methyl 4-oxopiperidine-3-carboxylate hydrochloride serves as an important building block for the synthesis of more complex molecules with therapeutic potential. Its structural flexibility allows for the introduction of various substituents that can enhance or modify its biological activity. For instance, modifications at the piperidine ring or the carboxylate group can lead to compounds with improved pharmacokinetic properties or enhanced selectivity towards specific targets.
Recent advancements in computational chemistry and high-throughput screening technologies have further facilitated the exploration of methyl 4-oxopiperidine-3-carboxylate hydrochloride-based compounds. These tools enable researchers to rapidly identify promising leads and optimize their structures for improved efficacy and safety profiles. For example, virtual screening studies have identified several derivatives with enhanced binding affinities to specific protein targets involved in disease pathways.
In conclusion, methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS No. 56026-52-9) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of healthcare solutions.
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